

# **cis-1,3-Dichlorocyclopentane CAS number and database information**

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## **Compound of Interest**

Compound Name: *cis-1,3-Dichlorocyclopentane*

Cat. No.: B12903277

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## An In-depth Technical Guide to **cis-1,3-Dichlorocyclopentane**

This technical guide provides a comprehensive overview of **cis-1,3-Dichlorocyclopentane**, including its chemical identity, physicochemical properties, and proposed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## **Chemical Identity and Database Information**

CAS Number: 26688-51-7[\[1\]](#)

**cis-1,3-Dichlorocyclopentane** is a halogenated cycloalkane. It is one of the three stereoisomers of 1,3-dichlorocyclopentane. The cis isomer is a meso compound due to a plane of symmetry, making it achiral. The other two stereoisomers constitute a pair of enantiomers of trans-1,3-dichlorocyclopentane.

Information in public databases such as PubChem often groups the isomers under a general entry for 1,3-dichlorocyclopentane. The primary identifier for this general entry is CID 548852.

[\[2\]](#)

## **Quantitative Data**

The following tables summarize the computed physicochemical and spectroscopic properties for 1,3-dichlorocyclopentane. Experimental data for the purified cis isomer is not readily

available; therefore, computed data from publicly accessible databases are provided.

## Table 1: Computed Physicochemical Properties of 1,3-Dichlorocyclopentane

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>8</sub> Cl <sub>2</sub>	PubChem[2]
Molecular Weight	139.02 g/mol	PubChem[2]
Exact Mass	138.0003056 Da	PubChem[2]
XLogP3-AA (Octanol-Water Partition Coefficient)	2.4	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	0	PubChem[2]
Rotatable Bond Count	0	PubChem[2]
Topological Polar Surface Area	0 Å <sup>2</sup>	PubChem[2]
Complexity	55.1	PubChem[2]

## Table 2: Predicted Spectroscopic Data for **cis**-1,3-Dichlorocyclopentane

The spectroscopic characteristics of **cis**-1,3-dichlorocyclopentane can be predicted based on its molecular symmetry and by analogy to similar compounds like cis-1,2-dichlorocyclopentane.

Technique	Predicted Observations
<sup>1</sup> H NMR	Due to the plane of symmetry in the cis isomer, fewer signals are expected compared to the trans isomer. Three distinct sets of proton signals are predicted.
<sup>13</sup> C NMR	Similar to the <sup>1</sup> H NMR, the symmetry of the cis isomer would result in a simpler spectrum than the trans enantiomers. Three distinct carbon signals are predicted. <sup>[3]</sup>
Mass Spectrometry (MS)	The molecular ion (M <sup>+</sup> ) peak would be observed, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). The fragmentation pathways are expected to involve the loss of chlorine atoms or hydrogen chloride.
Infrared (IR) Spectroscopy	The spectrum would show characteristic C-H stretching and bending vibrations, as well as C-Cl stretching frequencies. The fingerprint region would be unique to the cis stereoisomer.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **cis-1,3-dichlorocyclopentane** are not widely published. The following sections provide proposed methodologies based on established organic chemistry principles and adaptations from protocols for related compounds.

## Proposed Synthesis of **cis-1,3-Dichlorocyclopentane**

A plausible route for the synthesis of a mixture of cis- and trans-1,3-dichlorocyclopentane is the free-radical chlorination of cyclopentane, followed by separation of the isomers.

Reaction: Chlorination of Cyclopentane

Materials:

- Cyclopentane
- Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ )
- Azobisisobutyronitrile (AIBN) or UV light source
- Anhydrous solvent (e.g., dichloromethane)
- Sodium bicarbonate solution (5%)
- Brine
- Anhydrous magnesium sulfate
- Apparatus for reflux, inert atmosphere, and distillation/chromatography

**Procedure:**

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentane in the anhydrous solvent under an inert atmosphere.
- Add a catalytic amount of AIBN to the solution.
- Slowly add sulfuryl chloride (1.0-1.2 equivalents) to the reaction mixture.
- Initiate the reaction by heating the mixture to reflux or by irradiating with a UV lamp.
- Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred solution of 5% sodium bicarbonate.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- The resulting crude product will be a mixture of chlorinated cyclopentanes, including cis- and trans-1,3-dichlorocyclopentane.
- Purify and separate the isomers using fractional distillation or preparative gas chromatography.

## Analytical Method: Isomer Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the separation of similar isomeric compounds.

[4]

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column with a polar stationary phase (e.g., Polyethylene Glycol - WAX type).

GC Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program:
  - Initial Temperature: 60 °C, hold for 2 minutes.
  - Ramp: 5 °C/min to 180 °C.
  - Hold at 180 °C for 5 minutes.
- Injection Mode: Split (e.g., 50:1 ratio)
- Injection Volume: 1 µL

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-200.
- MS Transfer Line Temperature: 230 °C.
- Ion Source Temperature: 200 °C.

#### Sample Preparation:

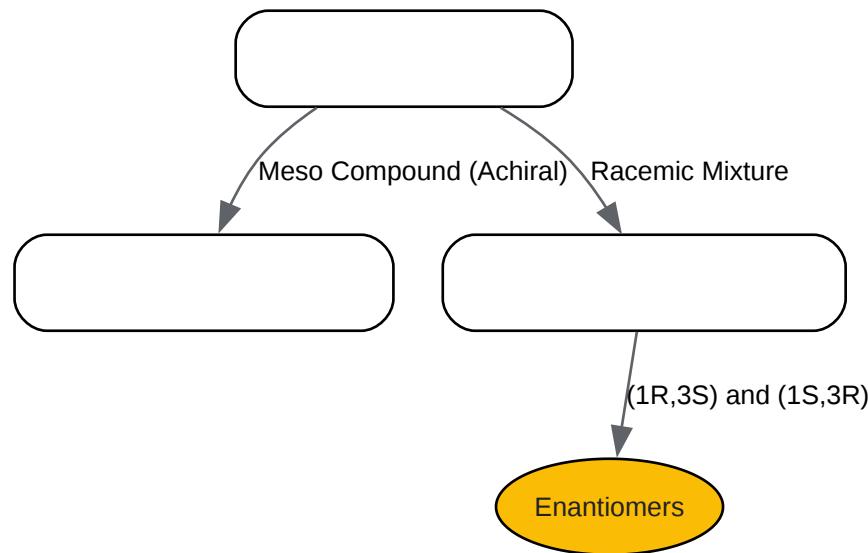
- Prepare a dilute solution (100-1000 ppm) of the isomer mixture in a volatile solvent such as dichloromethane or hexane.
- Ensure the sample is free from non-volatile residues.

**Data Analysis:** The cis and trans isomers are expected to be resolved as distinct peaks. The less polar trans isomer is likely to elute before the more polar cis isomer on a polar stationary phase. Peak identification can be confirmed by analyzing the mass spectrum of each eluting peak and comparing it with library data or theoretical fragmentation patterns.

## Mandatory Visualizations

### Stereoisomers of 1,3-Dichlorocyclopentane

## Stereoisomers of 1,3-Dichlorocyclopentane

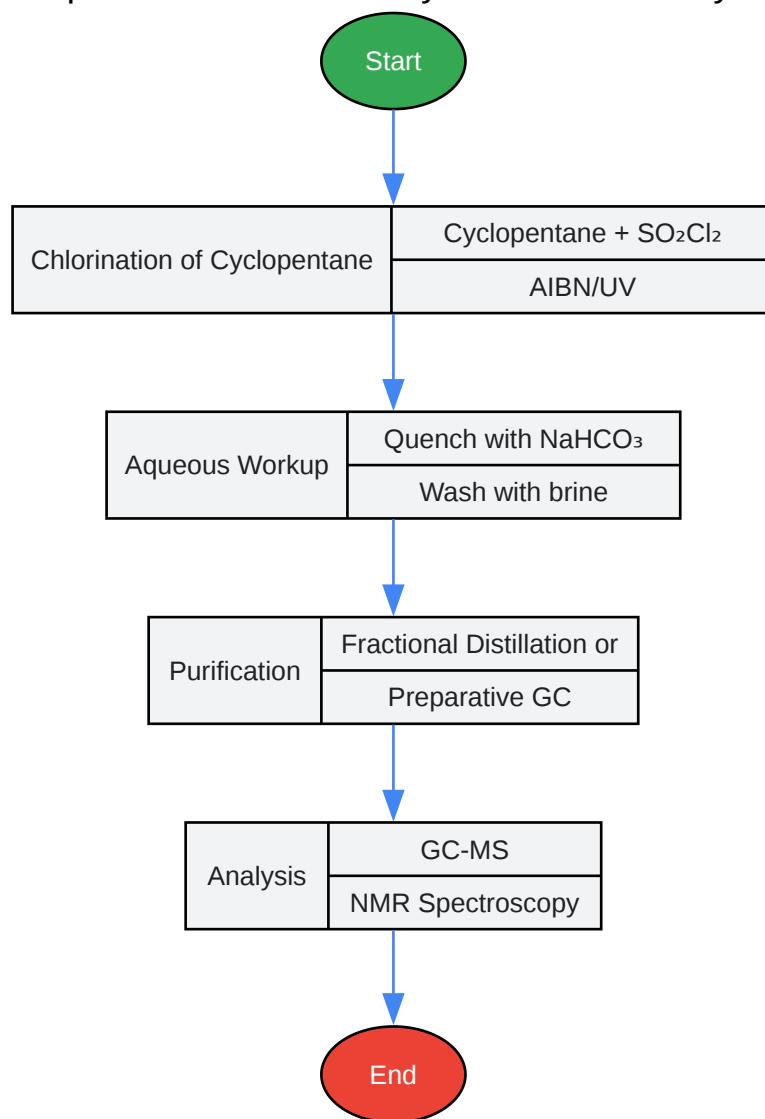


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Caption: Relationship between the stereoisomers of 1,3-dichlorocyclopentane.

## Proposed Experimental Workflow: Synthesis and Analysis

## Proposed Workflow for Synthesis and Analysis

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Caption: Workflow for the synthesis and analysis of **cis-1,3-dichlorocyclopentane**.

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## References

- 1. cis-(1S,3R)-2,2-dichlorocyclopentane-1,3-diol | C5H8Cl2O2 | CID 92434703 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. [benchchem.com](#) [benchchem.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)